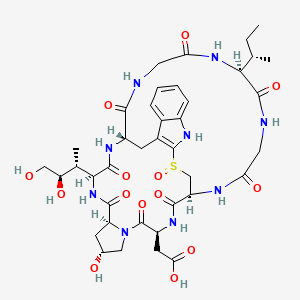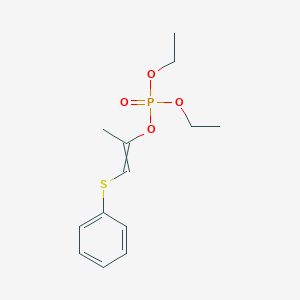
Carbamic acid, octyl-, 4-iodo-2-butynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, octyl-, 4-iodo-2-butynyl ester: is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an octyl group, a 4-iodo-2-butynyl group, and a carbamic acid ester linkage. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, octyl-, 4-iodo-2-butynyl ester typically involves the reaction of octyl carbamate with 4-iodo-2-butynyl alcohol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, octyl-, 4-iodo-2-butynyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents such as iodine (I₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major products may include oxidized derivatives of the original compound.
Reduction: The major products may include reduced derivatives of the original compound.
Substitution: The major products may include substituted derivatives where the original functional group is replaced by a new one.
Applications De Recherche Scientifique
Carbamic acid, octyl-, 4-iodo-2-butynyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, octyl-, 4-iodo-2-butynyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- Carbamic acid, methyl-, 4-iodo-2-butynyl ester
- Carbamic acid, ethyl-, 4-iodo-2-butynyl ester
- Carbamic acid, propyl-, 4-iodo-2-butynyl ester
Comparison: Carbamic acid, octyl-, 4-iodo-2-butynyl ester is unique due to its longer octyl chain, which can influence its chemical properties and reactivity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
14225-19-5 |
|---|---|
Formule moléculaire |
C13H22INO2 |
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
4-iodobut-2-ynyl N-octylcarbamate |
InChI |
InChI=1S/C13H22INO2/c1-2-3-4-5-6-8-11-15-13(16)17-12-9-7-10-14/h2-6,8,10-12H2,1H3,(H,15,16) |
Clé InChI |
MBNMIHDVVCMOHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)OCC#CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





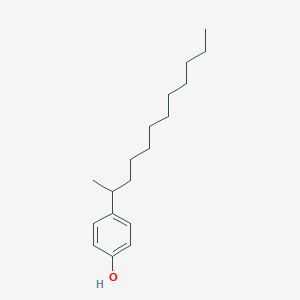
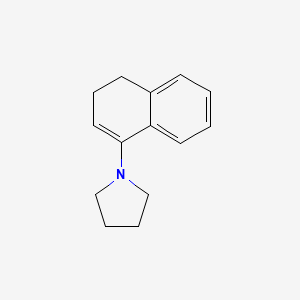

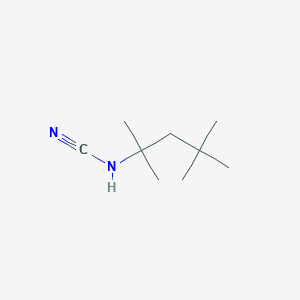
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)

